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Compound of Interest

Compound Name: (2R)-(-)-Glycidyl tosylate

Cat. No.: B135029

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-(-)-
Glycidyl tosylate (CAS No. 113826-06-5), a crucial chiral building block in synthetic organic
chemistry and pharmaceutical development. The document presents available and predicted
data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the quantitative data from various spectroscopic techniques for
the characterization of (2R)-(-)-Glycidyl tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for (2R)-(-)-Glycidyl tosylate in CDCls
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Assignment Chemical Shift (6, ppm)
Ar-H (ortho to SO2) 7.80
Ar-H (meta to SOz2) 7.36
O-CH:2 4.27
O-CH:2 3.94
CH (oxirane) 3.19
CHz (oxirane) 2.81
CHz (oxirane) 2.59
Ar-CHs 2.45

Table 2: Predicted 13C NMR Spectroscopic Data for (2R)-(-)-Glycidyl tosylate

Assignment Predicted Chemical Shift (6, ppm)
C=0 (ester) Not Applicable

Ar-C (quaternary, attached to S) 145

Ar-C (quaternary, attached to CHs) 133

Ar-CH (ortho to SOz2) 130

Ar-CH (meta to SO2) 128

O-CH:2 70

CH (oxirane) 50

CHz (oxirane) 45

Ar-CHs 22

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (2R)-(-)-Glycidyl tosylate
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Functional Group

Predicted Absorption Range (cm~?)

C-H stretch (aromatic)

3100-3000

C-H stretch (aliphatic)

3000-2850

C=0 stretch (sulfonyl)

1370-1350 (asymmetric), 1180-1160

(symmetric)

C-O stretch (ether and ester) 1250-1000
C=C stretch (aromatic) 1600-1450
Oxirane C-H stretch ~3050

Oxirane ring vibrations

~1250, 950-810, 840-750

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for (2R)-(-)-Glycidyl tosylate

Fragment lon (m/z)

Proposed Structure/Fragment Lost

228 [M]* (Molecular lon)

172 [M - C3H4QO]*

155 [CH3CsH4SO2]* (Tosyl group)
91 [C7H7]* (Tropylium ion)

73 [C3H502]*

57 [CsHsO]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of (2R)-(-)-Glycidyl tosylate (approximately 5-10 mg) is dissolved in deuterated
chloroform (CDClIs, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The 1H and 13C NMR spectra are recorded on a 400 MHz or higher field NMR
spectrometer at room temperature. For 1H NMR, the data is typically acquired over a spectral
width of 0-10 ppm. For 13C NMR, a spectral width of 0-220 ppm is generally used with proton
decoupling.

Infrared (IR) Spectroscopy

The IR spectrum of (2R)-(-)-Glycidyl tosylate can be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with
potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum
can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid
sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization
(ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent
such as acetonitrile or methanol at a concentration of approximately 1 pug/mL and introduced
into the ion source. For El, a small amount of the sample is introduced directly into the ion
source, where it is vaporized and ionized by a beam of electrons. The mass spectrum is
recorded over a mass-to-charge (m/z) range of 50-500.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Data of (2R)-(-)-Glycidyl Tosylate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135029#spectroscopic-data-nmr-ir-ms-for-2r-glycidyl-

tosylate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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